molecular formula C13H8F2N2O B8348885 3-Amino-4-(2,5-difluorophenoxy)benzonitrile

3-Amino-4-(2,5-difluorophenoxy)benzonitrile

Cat. No. B8348885
M. Wt: 246.21 g/mol
InChI Key: STMLNQAPQOFJKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(2,5-difluorophenoxy)benzonitrile is a useful research compound. Its molecular formula is C13H8F2N2O and its molecular weight is 246.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-(2,5-difluorophenoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(2,5-difluorophenoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-4-(2,5-difluorophenoxy)benzonitrile

Molecular Formula

C13H8F2N2O

Molecular Weight

246.21 g/mol

IUPAC Name

3-amino-4-(2,5-difluorophenoxy)benzonitrile

InChI

InChI=1S/C13H8F2N2O/c14-9-2-3-10(15)13(6-9)18-12-4-1-8(7-16)5-11(12)17/h1-6H,17H2

InChI Key

STMLNQAPQOFJKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)N)OC2=C(C=CC(=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Tin (II) chloride dihydrate (18.238 g, 81.00 mmol) in EtOH (65.00 mL) and HCl (12 M, 10.00 mL) was stirred at 70° C. until the solution became clear. Compound 21 (5.60 g, 20.28 mmol) was then added over 10 min. The solution was kept slightly refluxing during addition. The reaction was monitored with TCL (25% EtOAc in hexanes, Rf=0.65). The reaction was complete after refluxing for 1.5 hrs, as indicated by the absence of the starting material (TLC). Water (80 mL) was added and the resulting solution was allowed to cool to room temperature. The desired product was precipitated out as a white solid during cooling. The mixture was further cooled and stirred for 30 min at 15° C. The resulting precipitation was collected via filtration under vacuum, washed with water, and dried under vacuum to yield compound 22 as a white solid (3.60 g, 99.0% HPLC purity, 63% yield). 1H NMR (500 MHz, DMSO-d6): δ 7.44 (m, 1H), 7.09 (m, 2H), 7.04 (m, 1H), 6.92 (dd, J1=2 Hz, J2=8 Hz, 1H), 6.78 (d, J=8 Hz, 1H), 5.65 (s, 2H).
Quantity
18.238 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Compound 21
Quantity
5.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
63%

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